molecular formula C18H15Cl2N5O3S B12129711 Methyl 4-{2-[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-ylthio]acetylamino}benzoate

Methyl 4-{2-[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-ylthio]acetylamino}benzoate

Cat. No.: B12129711
M. Wt: 452.3 g/mol
InChI Key: OPYUHCQLLHODFU-UHFFFAOYSA-N
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Description

Methyl 4-{2-[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-ylthio]acetylamino}benzoate is a triazole-based compound characterized by a 1,2,4-triazole core substituted with a 2,4-dichlorophenyl group at position 5 and an amino group at position 2. The molecule also features a thioacetamide linker bridging the triazole moiety to a methyl benzoate group. The 2,4-dichlorophenyl substituent enhances lipophilicity, which may improve membrane permeability and target binding in biological systems .

Properties

Molecular Formula

C18H15Cl2N5O3S

Molecular Weight

452.3 g/mol

IUPAC Name

methyl 4-[[2-[[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C18H15Cl2N5O3S/c1-28-17(27)10-2-5-12(6-3-10)22-15(26)9-29-18-24-23-16(25(18)21)13-7-4-11(19)8-14(13)20/h2-8H,9,21H2,1H3,(H,22,26)

InChI Key

OPYUHCQLLHODFU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{2-[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-ylthio]acetylamino}benzoate typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and a suitable nitrile derivative.

    Introduction of the Dichlorophenyl Group: This step involves the substitution of a hydrogen atom on the triazole ring with a 2,4-dichlorophenyl group, often using a halogenation reaction.

    Thioether Formation: The triazole derivative is then reacted with a thiol to introduce the thioether linkage.

    Acetylation: The amino group on the triazole ring is acetylated using acetic anhydride.

    Esterification: Finally, the benzoic acid derivative is esterified with methanol to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic steps for large-scale reactions. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound has shown potential as an antimicrobial and antifungal agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for developing new antibiotics or antifungal medications.

Medicine

In medicine, research is ongoing to explore its efficacy in treating infections caused by resistant strains of bacteria and fungi. Its triazole ring is particularly significant, as triazole derivatives are known for their antifungal properties.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced durability or resistance to microbial degradation.

Mechanism of Action

The mechanism of action of Methyl 4-{2-[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-ylthio]acetylamino}benzoate involves its interaction with microbial enzymes. The triazole ring inhibits the synthesis of ergosterol, a crucial component of fungal cell membranes, leading to cell lysis and death. The dichlorophenyl group enhances its binding affinity to the target enzymes, increasing its potency.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The compound’s closest analogs involve variations in aromatic substituents, heterocyclic cores, and functional groups. Key comparisons include:

Chlorophenyl Substitution Patterns
  • Methyl 4-{2-[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-ylthio]acetylamino}benzoate (): Differs by having a single chlorine atom at the para position of the phenyl ring. Reduced steric and electronic effects compared to the 2,4-dichloro analog. Molecular weight: 433.87 g/mol (estimated).
Dimethylaminoethyl Substitution
  • Methyl 4-[[[2-[[4-(4-chlorophenyl)-5-[1-(dimethylamino)ethyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]methyl]benzoate (): Features a dimethylaminoethyl group at position 5 of the triazole. Molecular formula: C₂₃H₂₆ClN₅O₃S; molecular weight: 488.00 g/mol.
Bulky Aromatic Substituents
  • 2-{[4-Benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide (): Substituted with benzyl and phenoxymethyl groups. Molecular weight: 444.6 g/mol. Implications: Bulkier substituents may hinder membrane penetration but improve selectivity for extracellular targets .
Table 1: Comparative Analysis of Key Compounds
Compound Name (IUPAC) Substituents Molecular Formula Molecular Weight (g/mol) Key Biological Activities
Methyl 4-{2-[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-ylthio]acetylamino}benzoate 2,4-dichlorophenyl, amino C₁₈H₁₅Cl₂N₅O₃S ~460.3 (estimated) Antifungal, antitumoral (inferred)
Methyl 4-{2-[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-ylthio]acetylamino}benzoate 4-chlorophenyl, amino C₁₇H₁₅ClN₅O₃S ~433.9 Moderate antifungal activity
Methyl 4-[[[2-[[4-(4-chlorophenyl)-5-[1-(dimethylamino)ethyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]methyl]benzoate 4-chlorophenyl, dimethylaminoethyl C₂₃H₂₆ClN₅O₃S 488.00 Enhanced solubility, antitumoral
2-{[4-Benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide Benzyl, phenoxymethyl C₂₅H₂₄N₄O₂S 444.6 Herbicidal, extracellular targeting
Key Observations :

Lipophilicity and Bioavailability : The 2,4-dichlorophenyl group in the parent compound likely confers higher lipophilicity than analogs with single chlorine or polar groups, favoring blood-brain barrier penetration or fungal cell membrane interaction .

Solubility: Introduction of dimethylaminoethyl () or pyridyl groups () improves aqueous solubility, critical for oral bioavailability .

Biological Activity : Triazole derivatives with dichlorophenyl groups (e.g., Itraconazole; ) are established antifungals, suggesting the parent compound may share similar mechanisms of action .

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